1-Bromo-3-(2-methoxyethoxy)methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

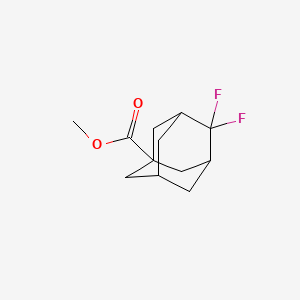

1-Bromo-3-(2-methoxyethoxy)methylbenzene is a chemical compound with the molecular formula C10H13BrO2 . It has a molecular weight of 245.11 .

Synthesis Analysis

The synthesis of 1-Bromo-3-(2-methoxyethoxy)methylbenzene involves the use of 2-Bromoethyl methyl ether as a starting reagent . The kinetics of the potassium iodide exchange reaction with 2-bromoethyl methyl ether in acetone at 15 and 25°C has been investigated .Molecular Structure Analysis

The InChI code for 1-Bromo-3-(2-methoxyethoxy)methylbenzene is 1S/C10H13BrO2/c1-12-5-6-13-8-9-3-2-4-10 (11)7-9/h2-4,7H,5-6,8H2,1H3 . The molecule contains a total of 33 bonds, including 16 non-H bonds, 6 multiple bonds, 8 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 3 aliphatic ethers .Physical And Chemical Properties Analysis

1-Bromo-3-(2-methoxyethoxy)methylbenzene is a liquid at room temperature .Scientific Research Applications

- Summary of the Application : “1-Bromo-3-(2-methoxyethoxy)methylbenzene” is used as a key intermediate in the synthesis of Coenzyme Q . Coenzyme Q is known to act as mobile mediators for electron transfer between redox enzymes in the electron transport chain of mitochondria and bacterial respiratory systems . It also acts as an antioxidant by reducing free radicals and is widely used in the treatment of cardiovascular disease and mitochondrial disorders .

- Methods of Application or Experimental Procedures : The synthesis involves a series of reactions starting from 3,4,5-trimethoxytoluene . The first step involves bromination using a NaBr–H2O2 system in acetic acid, producing a compound in quantitative yield . The compound is then treated with a CH3ONa–CH3OH system in the presence of cuprous Bromide (CuBr) at 80 °C for 2 hours, yielding another compound . This compound is then brominated again using a NaBr–H2O2 system to produce a final compound .

- Results or Outcomes : The overall yield of the synthesis was demonstrated to be 80% on a multi-gram scale .

Safety And Hazards

This compound is considered hazardous. It is combustible and can cause harm if inhaled, comes into contact with skin, or if swallowed . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name |

1-bromo-3-(2-methoxyethoxymethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-12-5-6-13-8-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVCPDALWVZRAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681333 |

Source

|

| Record name | 1-Bromo-3-[(2-methoxyethoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(2-methoxyethoxy)methylbenzene | |

CAS RN |

1251156-96-3 |

Source

|

| Record name | 1-Bromo-3-[(2-methoxyethoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B572927.png)

![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B572930.png)

![5-Chloro-7-iodoimidazo[1,2-a]pyridine](/img/structure/B572941.png)

![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol](/img/structure/B572944.png)